molecular formula C7H9NO2 B071991 2,6-Pyridinedimethanol CAS No. 1195-59-1

2,6-Pyridinedimethanol

Cat. No. B071991
M. Wt: 139.15 g/mol
InChI Key: WWFMINHWJYHXHF-UHFFFAOYSA-N
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Patent
US04273931

Procedure details

Pyridine 2,5-dicarboxylic acid is reacted in a process similar to that utilized in the reaction of 3,4,5-trimethoxybenzoic acid set forth in the first two portions of the procedure of Example I so as to produce the corresponding mixed anhydride that is subjected to the catalytic hydrogatation to obtain pyridine 2,6-dimethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5](C(O)=O)[CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=O.[CH3:13][O:14]C1C=C(C=C(OC)C=1OC)C(O)=O>>[N:1]1[C:2]([CH2:10][OH:12])=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:13][OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC(=C1)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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